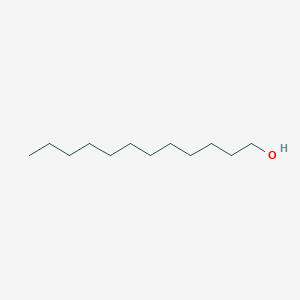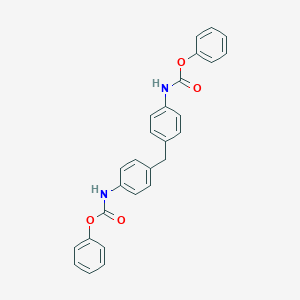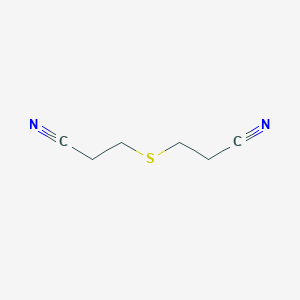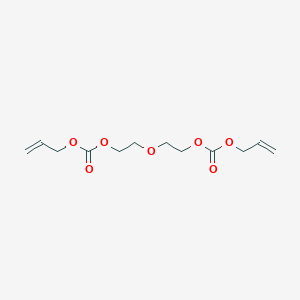
ビス(1-メチルヘプチル)フタレート
概要
説明
Synthesis Analysis
Research on the synthesis of phthalates primarily focuses on optimizing yield and efficiency while ensuring the process's environmental and safety aspects are addressed. For Bis(1-methylheptyl) phthalate, direct synthesis methods from phthalic anhydride and the corresponding alcohol (1-methylheptyl alcohol) under catalytic and heat conditions can be inferred from similar processes used for other phthalates. Studies on similar compounds like Bis(2-ethylhexyl) phthalate detail synthesis through esterification reactions, suggesting a similar approach could be applied to Bis(1-methylheptyl) phthalate (Gilsing, Angerer, & Prescher, 2005).
Molecular Structure Analysis
The molecular structure of phthalates is crucial for understanding their chemical behavior and interaction with biological systems. Phthalates typically consist of a benzene ring with two ester groups attached, and their specific properties are influenced by the nature of the alkyl chains in these ester groups. Advanced techniques like NMR spectroscopy and X-ray crystallography are often used to elucidate these structures and understand their implications on the compound's physical and chemical properties.
Chemical Reactions and Properties
Phthalates undergo various chemical reactions, including hydrolysis, oxidation, and reactions with other organic and inorganic compounds, which can influence their environmental fate and biological effects. For example, Bis(2-ethylhexyl) phthalate can undergo oxidative metabolism in biological systems, leading to the formation of metabolites with different properties and activities compared to the parent compound (Egestad & Sjöberg, 1993).
科学的研究の応用
様々な産業における可塑剤
“ビス(1-メチルヘプチル)フタレート”は、様々な産業において可塑剤として使用されています . DOP (ジオクチルフタレート) と同様の一般的な性能を発揮しますが、可塑化効率、耐油性、ガソリン抽出に対する耐性は劣ります。 しかし、耐熱性、耐光性、耐候性は優れています .
合成分析
フタレートの合成に関する研究は、主に収率と効率の最適化に焦点を当てており、その一方で、プロセスの環境面と安全性面が考慮されています. “ビス(1-メチルヘプチル)フタレート”の場合、他のフタレートに使用されている類似のプロセスから、触媒および熱条件下での無水フタル酸と対応するアルコール (1-メチルヘプチルアルコール) からの直接合成方法が推測できます.
分子構造分析
フタレートの分子構造は、その化学的挙動と生物系との相互作用を理解するために不可欠です. NMR分光法やX線結晶構造解析などの高度な技術は、これらの構造を解明し、化合物の物理的および化学的特性への影響を理解するために頻繁に使用されます.
化学反応と特性
フタレートは、加水分解、酸化、および他の有機および無機化合物との反応など、様々な化学反応を起こし、これらは環境における運命と生物学的影響に影響を与える可能性があります.
抗菌特性
研究では、フタレートが臨床的に関連する病原体に対して強力な抗菌特性を持つことが確認されています. このため、“ビス(1-メチルヘプチル)フタレート”は、新しい抗菌剤を開発するための候補となり得ます.
コリンエステラーゼ阻害活性
フタレートは、アセチルコリンエステラーゼおよびブチリルコリンエステラーゼに対して有意な阻害活性を持つことがわかっています. これらの酵素が重要な役割を果たす疾患において、“ビス(1-メチルヘプチル)フタレート”が治療的に応用される可能性を示唆しています.
生殖への影響
フタレートは、生殖への影響について研究されています. ヒトにおけるフタレートへの継続的な曝露は、肝臓の解毒酵素の阻害につながる可能性があり、肝機能不全を引き起こす可能性があります.
幹細胞療法
幹細胞療法は、フタレートによって引き起こされる肝機能不全を回復させ、適切な肝機能を回復させる可能性のある治療法として提案されています.
作用機序
Target of Action
Bis(1-methylheptyl) phthalate, also known as Disecoctyl phthalate, is a type of phthalate, a group of chemicals often used as plasticizers . Phthalates are known to be endocrine-disrupting chemicals . They interact with various endocrine systems in the body, including the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . These systems play crucial roles in neurodevelopmental processes .
Mode of Action
Phthalates, including Bis(1-methylheptyl) phthalate, can interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level . Phthalates can also alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates involves several biochemical pathways. For instance, phthalates can be decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is then oxidized, dehydrogenated, and decarboxylated into protocatechins, which eventually enter the TCA cycle through orthotopic ring opening .
Pharmacokinetics
It is known that phthalates that are made bioavailable through digestion enter the blood stream and reach the liver for further detoxification, and these are excreted via urine and/or feces . The compound’s physical and chemical properties, such as its solubility in water , may impact its bioavailability.
Result of Action
The result of Bis(1-methylheptyl) phthalate’s action can be seen in its potential to induce neurological disorders. Associations have been found between neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(1-methylheptyl) phthalate. For instance, the compound’s environmental fate, transport, and degradation in different natural settings are highly dependent on its physical and chemical properties . Furthermore, the compound’s persistence and detection in various environmental media have become significant issues in recent decades .
Safety and Hazards
Bis(1-methylheptyl) phthalate is a chemical of concern due to its potential to disrupt the endocrine system . Chronic exposure to phthalates can adversely influence the endocrine system and functioning of multiple organs . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
将来の方向性
Given the potential health risks associated with phthalates, more countries should establish constraints or substitute measures for phthalates to reduce health risks . It is critical to increase the current knowledge concerning phthalates’ toxicity mechanism to comprehend their harmful effect on human health .
特性
IUPAC Name |
dioctan-2-yl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-5-7-9-11-15-19(3)27-23(25)21-17-13-14-18-22(21)24(26)28-20(4)16-12-10-8-6-2/h13-14,17-20H,5-12,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRMXWDXPLINPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051655 | |
| Record name | Bis(1-methylheptyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131-15-7 | |
| Record name | Di-sec-octyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-octyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicapryl phthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3926 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(1-methylheptyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(1-methylheptyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0051655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1-methylheptyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DI(2-OCTYL) PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM00F2G7X0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the seasonal variation affect the detection of DOP in groundwater?
A2: While the study mentions that "PAEs distribution was irrelevant to the electrical conductivity and sample depth," and that "Compared with summer, the type and detection of PAEs were different in winter" [], it doesn't specify these differences for DOP. Further research is needed to understand the seasonal trends influencing DOP concentrations in the Jianghan plain groundwater.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



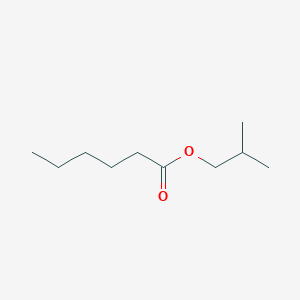

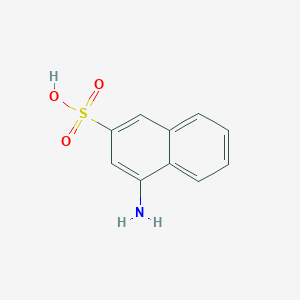
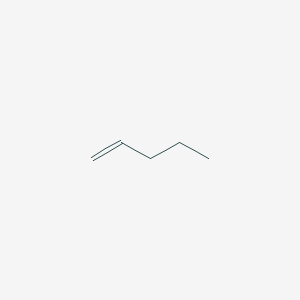
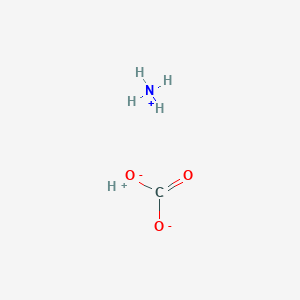

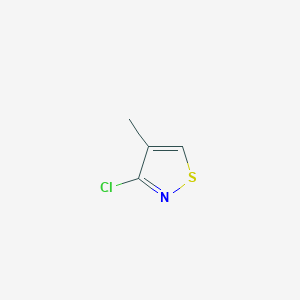

![Benzo[A]indeno[1,2,3-FG]aceanthrylene](/img/structure/B89628.png)
